molecular formula C21H12Cl2N2O3S B2576592 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-05-9

7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2576592
CAS No.: 886163-05-9
M. Wt: 443.3
InChI Key: VSOJBSCXKKZVPS-UHFFFAOYSA-N
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Description

The compound “7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole rings are important in the world of chemistry due to their aromatic properties and the many reactive positions they offer for various chemical reactions .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

While specific chemical reactions involving this exact compound are not detailed in the available literature, thiazole rings in general can undergo various types of reactions due to their aromaticity and the presence of reactive positions .

Scientific Research Applications

Amnesia-Reversal Activity

Research on cyclic imides, which share some structural similarities with the target compound, has demonstrated potential in reversing electroconvulsive shock-induced amnesia in mice. This suggests applications in studying neurological disorders and cognitive enhancement. Notably, the structural modifications and biological evaluations in these studies highlight the importance of specific substituents and ring sizes for biological activity, indicating a nuanced approach to designing compounds for neurological research (Butler et al., 1987).

Photochromic Applications

The study of symmetrical and unsymmetrical bis(heteroaryl)maleimides, including their photochromic behavior upon UV or violet light stimulation, reveals applications in material science, particularly in developing materials with light-responsive properties (Cipolloni et al., 2009).

Quantum Chemical Properties

Investigations into the quantum chemical properties of novel compounds, such as thiazolidinone scaffolds, offer insights into their potential applications in designing drugs with specific biological activities. These studies typically involve correlating structural features with biological activity, providing a foundation for rational drug design (Parveen et al., 2020).

Material Science and Organic Electronics

Research into conjugated polymers and oligomers, including those incorporating pyrrole and thiazole units, suggests applications in organic electronics, such as organic solar cells and light-emitting diodes. These studies often focus on synthesizing materials with desirable optoelectronic properties, including high conductivity and photovoltaic performance (Huang et al., 2019).

Antiproliferative Activity

Synthesis and evaluation of thiazolidine-dione derivatives for their antiproliferative activity against various human cancer cell lines indicate potential applications in cancer research. Such studies aim to identify novel chemotherapeutic agents based on structural modifications of existing scaffolds (Chandrappa et al., 2008).

Future Directions

Thiazole rings have been an area of interest in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of this specific compound and similar molecules.

Biochemical Analysis

Biochemical Properties

7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can affect the activity of enzymes involved in oxidative stress responses . Additionally, the compound’s interaction with proteins such as cytochrome P450 enzymes can lead to modifications in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes related to cell survival and proliferation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been observed to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic effects, including cell death and organ damage . These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it can influence the synthesis and degradation of key biomolecules, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Its distribution is influenced by factors such as its lipophilicity and the presence of specific binding sites on cellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria and nucleus, where it can interact with key biomolecules involved in energy production and gene regulation . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity by directing it to specific subcellular compartments .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the synthesis of the chromene ring system, followed by the introduction of the thiazole and pyrrole rings, and finally the chlorination of the phenyl ring.", "Starting Materials": [ "2-hydroxyacetophenone", "3-chlorobenzaldehyde", "methylamine", "thiourea", "malonic acid", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "chlorine" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-2-oxo-2H-chromene-3-carbaldehyde by reacting 2-hydroxyacetophenone with 3-chlorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Synthesis of 7-chloro-4-methyl-2-oxo-2H-chromene-3-carbaldehyde by reacting the product from step 1 with phosphorus oxychloride.", "Step 3: Synthesis of 7-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid by hydrolyzing the product from step 2 with sodium hydroxide.", "Step 4: Synthesis of 7-chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromene-3-carboxylic acid by reacting the product from step 3 with thiourea and methylamine in the presence of acetic anhydride.", "Step 5: Synthesis of 7-chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting the product from step 4 with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride.", "Step 6: Chlorination of the phenyl ring using chlorine in the presence of a catalyst such as iron(III) chloride to obtain the final product." ] }

CAS No.

886163-05-9

Molecular Formula

C21H12Cl2N2O3S

Molecular Weight

443.3

IUPAC Name

7-chloro-1-(3-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H12Cl2N2O3S/c1-10-7-15-13(9-14(10)23)18(26)16-17(11-3-2-4-12(22)8-11)25(20(27)19(16)28-15)21-24-5-6-29-21/h2-9,17H,1H3

InChI Key

VSOJBSCXKKZVPS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5

solubility

not available

Origin of Product

United States

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